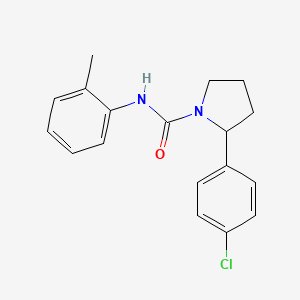![molecular formula C18H22ClNO3 B5963352 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride](/img/structure/B5963352.png)
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride, also known as 2C-B, is a synthetic psychoactive substance that falls under the category of phenethylamines. It was first synthesized in 1974 by Alexander Shulgin, a chemist who was known for his work on psychoactive compounds. 2C-B has been used recreationally for its psychedelic and entactogenic effects. However, in recent years, there has been an increasing interest in its potential therapeutic applications.
作用機序
The exact mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride is not fully understood. However, it is known to interact with the serotonin receptors in the brain, particularly the 5-HT2A and 5-HT2C receptors. It is also believed to affect the release of neurotransmitters such as dopamine and norepinephrine. These interactions are thought to be responsible for the psychedelic and entactogenic effects of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride has a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. It also affects the levels of various hormones such as cortisol and prolactin. In addition, it has been shown to increase the activity in certain regions of the brain, particularly those involved in emotion and perception.
実験室実験の利点と制限
One advantage of using N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride in lab experiments is its unique pharmacological profile. It has a shorter duration of action and a more controllable experience compared to other psychedelics. This makes it easier to study in a lab setting. However, one limitation is its potential for abuse and its illegal status in many countries. This can make it difficult to obtain for research purposes.
将来の方向性
There are many potential future directions for research on N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride. One area of interest is its potential therapeutic applications. Further studies are needed to determine its efficacy and safety in the treatment of various mental health conditions. Another area of interest is its mechanism of action. More research is needed to fully understand how it interacts with the serotonin receptors in the brain. Additionally, there is a need for more studies on its long-term effects and potential for abuse. Overall, N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride has the potential to be a valuable tool for research in the field of mental health and neuroscience.
合成法
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride involves the reaction between 2,5-dimethoxybenzaldehyde and 2-aminoethanol to form 2,5-dimethoxyphenethylamine. This compound is then reacted with p-methoxybenzyl chloride to form N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine. The final step involves the reduction of this compound with sodium borohydride to form N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride.
科学的研究の応用
N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride has been studied for its potential therapeutic applications in the treatment of various mental health conditions such as anxiety, depression, and PTSD. Studies have shown that it has a unique pharmacological profile that makes it different from other psychedelics such as LSD and psilocybin. It has been found to have a shorter duration of action, a lower potency, and a more controllable experience. This makes it a potentially safer option for therapeutic use.
特性
IUPAC Name |
N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-2-19-12-14-3-6-16(7-4-14)22-13-15-5-8-17-18(11-15)21-10-9-20-17;/h3-8,11,19H,2,9-10,12-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCPZAMBGUYMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(2-methoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B5963273.png)
![1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2-pyrrolidinone](/img/structure/B5963278.png)
![3-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5963279.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5963282.png)
![N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5963289.png)
![N-benzyl-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5963298.png)
![4-[(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5963303.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5963304.png)
![2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5963314.png)
![1-{3-[(3-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-1H-pyrazol-5-yl)methoxy]phenyl}ethanone](/img/structure/B5963322.png)
![N-(4-methyl-2-pyridinyl)-5-[1-(3-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5963332.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5963338.png)
![7-(4-methoxybenzyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5963340.png)